

4-Phenylthiosemicarbazide CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylthiosemicarbazide

Cat. No.: B147422

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An In-Depth Technical Guide to **4-Phenylthiosemicarbazide**: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylthiosemicarbazide, a versatile chemical intermediate, holds significant interest in the fields of medicinal chemistry and materials science. Its derivatives, particularly thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the core properties, synthesis, and biological mechanisms of **4-Phenylthiosemicarbazide** and its derivatives, tailored for researchers and professionals in drug development.

Core Properties of 4-Phenylthiosemicarbazide

The fundamental chemical and physical properties of **4-Phenylthiosemicarbazide** (CAS Number: 5351-69-9) are summarized below.^{[1][2][3][4][5][6]} This compound typically appears as a white to light yellow crystalline powder.^{[2][4]} While it exhibits low solubility in water, it is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol.^{[5][6][7]}

Physicochemical and Spectral Data

Property	Value
CAS Number	5351-69-9[1][2][3][5][6]
Molecular Formula	C ₇ H ₉ N ₃ S[1][3][4]
Molecular Weight	167.23 g/mol [1][3][4]
Melting Point	138-141 °C[2][4][5]
Boiling Point	308 °C[2][4]
Appearance	White to light yellow crystalline powder[2][4]
¹ H NMR (DMSO-d ₆ , 400 MHz), δ (ppm)	9.6 (s, 1H), 9.11 (s, 1H), 7.65 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H), 4.8 (s, 2H)[8]
Mass Spectrum (m/z)	167 (M+), 135, 136, 109, 93, 77, 65, 51[8]
Key IR Bands (cm ⁻¹)	~3400 (-NH), ~1609 (C=N of derivative), ~1255 (C=S of derivative)[9]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of **4-Phenylthiosemicarbazide** and its derivatives are crucial for reproducible research.

Synthesis of 4-Phenylthiosemicarbazide

The most common laboratory synthesis involves the reaction of phenyl isothiocyanate with hydrazine hydrate.

Materials:

- Phenyl isothiocyanate
- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve phenyl isothiocyanate in ethanol in a round-bottom flask.
- Cool the flask in an ice bath.
- Slowly add hydrazine hydrate dropwise to the stirred solution.
- After the addition is complete, continue stirring for a specified period at room temperature.
- The resulting precipitate, **4-Phenylthiosemicarbazide**, is collected by vacuum filtration.
- The crude product is washed with cold ethanol and dried.

Synthesis of 4-Phenylthiosemicarbazone Derivatives

Thiosemicarbazones are typically synthesized through a condensation reaction between **4-Phenylthiosemicarbazide** and an appropriate aldehyde or ketone.

Materials:

- **4-Phenylthiosemicarbazide**
- Aldehyde or ketone
- Methanol
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve **4-Phenylthiosemicarbazide** in methanol in a round-bottom flask.
- Add a stoichiometric amount of the desired aldehyde or ketone to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for several hours.
- Monitor the reaction progress by thin-layer chromatography.

- Upon completion, cool the reaction mixture to room temperature to allow the thiosemicarbazone product to crystallize.
- Collect the crystals by vacuum filtration, wash with cold methanol, and dry.

Purification by Recrystallization

Procedure:

- Dissolve the crude **4-Phenylthiosemicarbazide** or its derivative in a minimum amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
- Hot filter the solution to remove insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the crystals under vacuum.^[8]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.^{[10][11][12]}

Materials:

- Test compound (e.g., a 4-phenylthiosemicarbazone derivative)
- Fungal strain (e.g., *Candida albicans*)
- RPMI-1640 medium

- 96-well microtiter plates
- Sterile saline
- 0.5 McFarland standard

Procedure:

- Prepare a stock solution of the test compound in DMSO.
- Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
- Prepare a fungal inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
- Dilute the fungal suspension in RPMI-1640 medium to the desired final concentration.
- Inoculate each well (except for the sterility control) with the fungal suspension.
- Include a growth control (inoculum without compound) and a sterility control (medium only).
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[\[10\]](#)[\[11\]](#)

Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is also standard for determining the MIC against bacteria.[\[13\]](#)
[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Test compound
- Bacterial strain (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)

- 96-well microtiter plates

Procedure:

- Follow a similar serial dilution procedure as for the antifungal testing, using MHB as the medium.
- Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to the final concentration in MHB.
- Inoculate the wells with the bacterial suspension.
- Include growth and sterility controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.^{[1][13][14]}

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Test compound
- Cancer cell line (e.g., HeLa, A549)^[1]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO

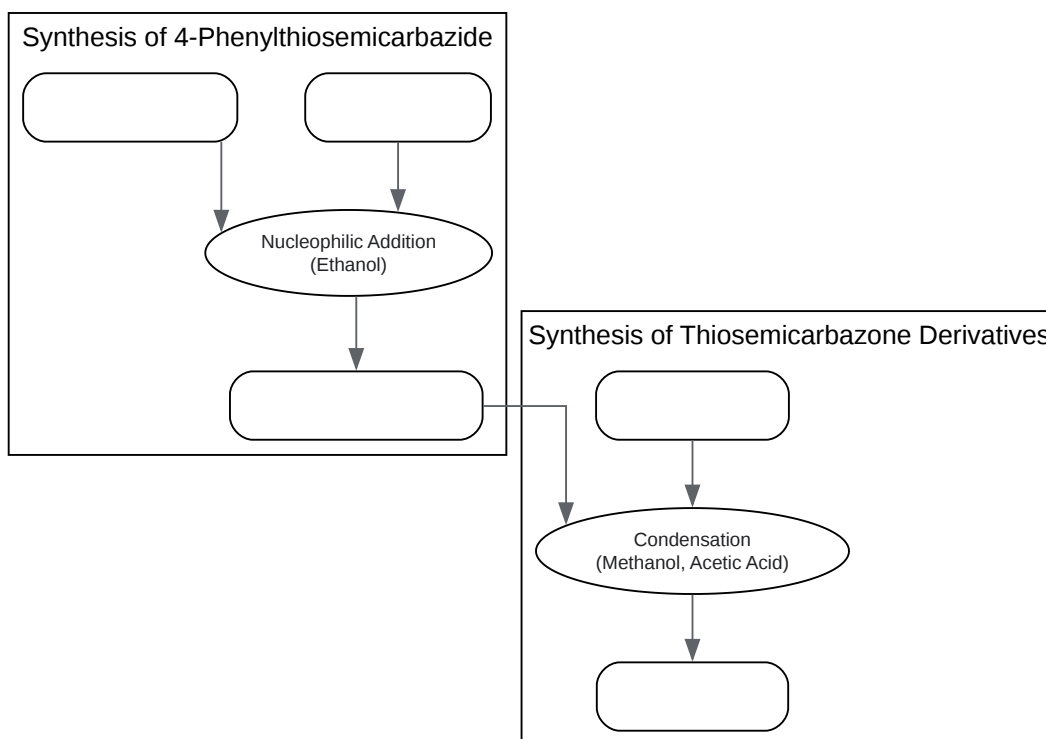
Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is calculated as a percentage of the untreated control cells. The IC_{50} value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations of Workflows and Mechanisms

Synthesis Workflow

Synthesis of 4-Phenylthiosemicarbazide and its Derivatives

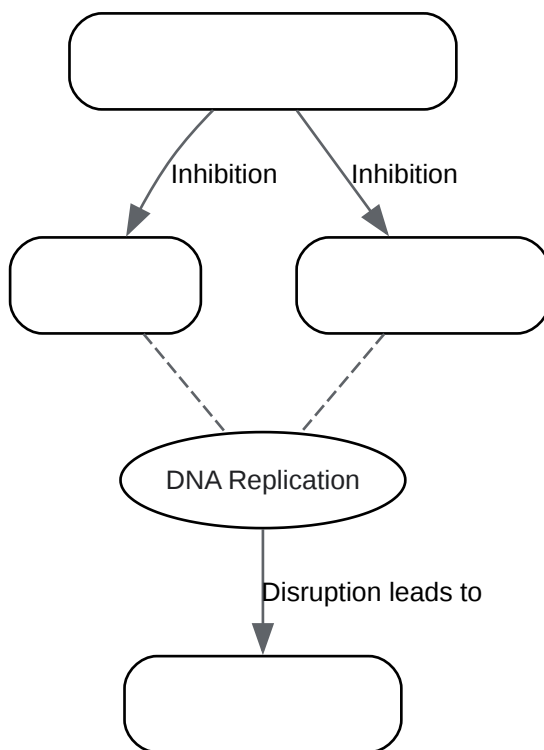


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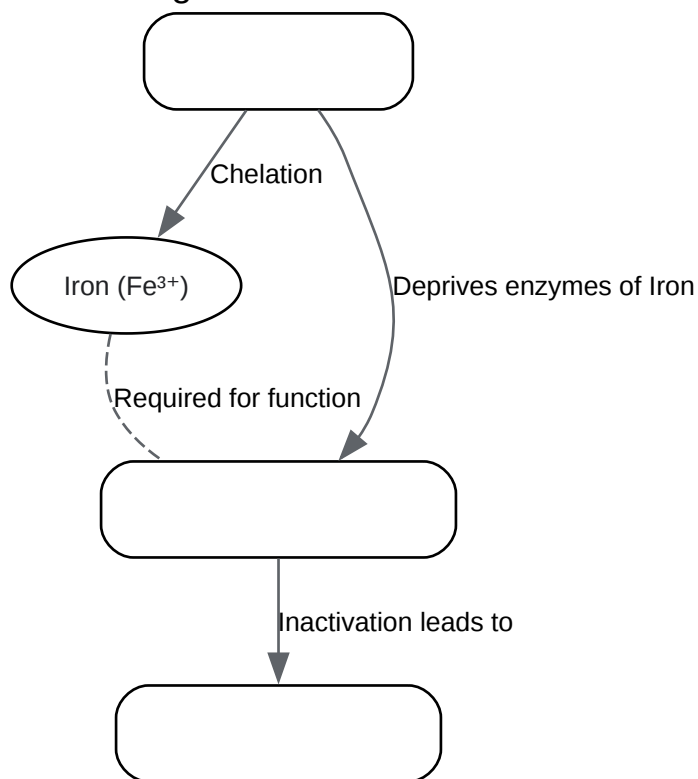
Caption: General workflow for the synthesis of **4-Phenylthiosemicarbazide** and its derivatization.

Proposed Antibacterial Mechanism of Action

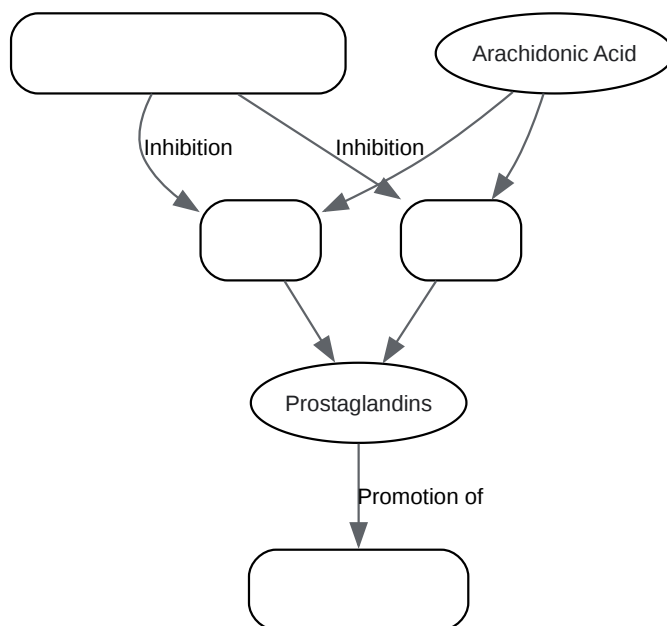
Proposed Antibacterial Mechanism of Thiosemicarbazides



Proposed Antifungal Mechanism of Thiosemicarbazones



Anticancer Mechanism of Thiosemicarbazone Derivatives via COX Inhibition



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- To cite this document: BenchChem. [4-Phenylthiosemicarbazide CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147422#4-phenylthiosemicarbazide-cas-number-and-properties]

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